molecular formula C24H22N6O4S B11384755 N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11384755
M. Wt: 490.5 g/mol
InChI Key: QAXVOJMHGGDAEL-UHFFFAOYSA-N
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Description

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that belongs to the class of sulfonamides and pyridazines This compound is characterized by its unique structure, which includes a pyrimidine ring, a sulfonamide group, and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves multiple steps, starting with the preparation of the key intermediates. The process typically includes the following steps:

    Preparation of 2,6-dimethylpyrimidine-4-amine: This intermediate is synthesized through the reaction of 2,6-dimethylpyrimidine with ammonia under high temperature and pressure conditions.

    Formation of the sulfonamide intermediate: The 2,6-dimethylpyrimidine-4-amine is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide intermediate.

    Coupling with 3-methylphenylhydrazine: The sulfonamide intermediate is coupled with 3-methylphenylhydrazine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the hydrazone intermediate.

    Cyclization to form the pyridazine ring: The hydrazone intermediate undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The key steps include the preparation of intermediates, coupling reactions, and cyclization, followed by purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Substituted sulfonamides

Scientific Research Applications

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes involved in bacterial cell wall synthesis, leading to the inhibition of bacterial growth.

    Pathways Involved: It interferes with the folate synthesis pathway in bacteria, which is essential for DNA replication and cell division.

Comparison with Similar Compounds

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C24H22N6O4S

Molecular Weight

490.5 g/mol

IUPAC Name

N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-1-(3-methylphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C24H22N6O4S/c1-15-5-4-6-19(13-15)30-12-11-21(31)23(28-30)24(32)27-18-7-9-20(10-8-18)35(33,34)29-22-14-16(2)25-17(3)26-22/h4-14H,1-3H3,(H,27,32)(H,25,26,29)

InChI Key

QAXVOJMHGGDAEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC(=NC(=C4)C)C

Origin of Product

United States

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